3,15-Diacetyldeoxynivalenol

Descripción

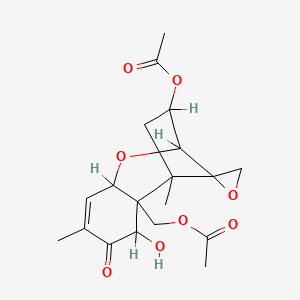

Structure

2D Structure

Propiedades

Fórmula molecular |

C19H24O8 |

|---|---|

Peso molecular |

380.4 g/mol |

Nombre IUPAC |

(10-acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate |

InChI |

InChI=1S/C19H24O8/c1-9-5-13-18(7-24-10(2)20,15(23)14(9)22)17(4)6-12(26-11(3)21)16(27-13)19(17)8-25-19/h5,12-13,15-16,23H,6-8H2,1-4H3 |

Clave InChI |

RANGFOQREJPKIH-UHFFFAOYSA-N |

SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |

SMILES canónico |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |

Sinónimos |

3,15-diacetyldeoxynivalenol 3,15-diacetyldeoxynivalenol, (3alpha,7alpha)-isome |

Origen del producto |

United States |

Biosynthesis and Genetic Determinants of 3,15 Diacetyldeoxynivalenol

Fungal Producers and Associated Plant Diseases

Primary Fusarium Species Involved

The production of 3,15-diacetyldeoxynivalenol is predominantly associated with specific species within the Fusarium genus. The most notable producers include Fusarium graminearum and Fusarium culmorum. nih.govwindows.netnih.govnih.gov These fungal species are widespread and can infect a variety of cereal crops, leading to significant economic losses and contamination of grains with mycotoxins. While both species are significant producers, the prevalence of specific chemotypes—fungal strains characterized by the production of a particular mycotoxin profile—can vary geographically. nih.govfao.org For instance, studies have shown that isolates of F. graminearum from different regions may predominantly produce either 3-acetyldeoxynivalenol (B190510) (3-ADON) or 15-acetyldeoxynivalenol (B30657) (15-ADON), with 3,15-diADON being a key intermediate. nih.govresearchgate.net

Role in Fusarium Head Blight and Other Crop Pathogeneses

Fusarium graminearum and Fusarium culmorum are the primary causative agents of Fusarium head blight (FHB), a devastating disease affecting cereal crops such as wheat, barley, and maize. nih.govnih.govnih.gov The infection leads to premature bleaching of the heads and results in shriveled, lightweight kernels. The production of trichothecene (B1219388) mycotoxins, including 3,15-diADON and its derivatives, is considered a significant virulence factor in the development of FHB. nih.govnih.gov These toxins help the fungus to spread within the plant tissues by inhibiting the host's defense mechanisms. The presence of these mycotoxins in contaminated grains also poses a serious threat to human and animal health.

Elucidation of the Trichothecene Biosynthetic Pathway

The biosynthesis of this compound is part of the larger trichothecene biosynthetic pathway, which involves a series of enzymatic reactions that convert a primary metabolite, farnesyl pyrophosphate, into a diverse array of sesquiterpenoid toxins.

Calonectrin and Isotrichodermin as Precursors in this compound Synthesis

The formation of 3,15-diADON involves several key precursor molecules. Isotrichodermin is an early tricyclic intermediate in the pathway. nih.govsemanticscholar.org Subsequent enzymatic modifications of isotrichodermin lead to the formation of calonectrin. nih.govresearchgate.net Calonectrin is a critical precursor for the biosynthesis of various type B trichothecenes, including DON and its acetylated derivatives. researchgate.net Research has shown that feeding Fusarium culmorum cultures with isotrichodermin leads to the accumulation of several metabolites, including calonectrin, which are then efficiently incorporated into 3-acetyldeoxynivalenol. nih.gov This demonstrates the sequential nature of the pathway where calonectrin follows isotrichodermin en route to more complex trichothecenes.

Enzymatic Steps Leading to this compound Formation

The conversion of precursors into this compound is catalyzed by a series of enzymes encoded by a cluster of genes known as the TRI genes. The process involves several hydroxylation and acetylation steps.

After the formation of calonectrin, a key enzymatic step is the hydroxylation at the C-7 and C-8 positions, which is catalyzed by a cytochrome P450 monooxygenase encoded by the TRI1 gene, leading to the formation of 7,8-dihydroxycalonectrin. nih.gov This intermediate is then further processed to yield this compound. nih.gov The final acetylated product, 3,15-diADON, can then be deacetylated at either the C-3 or C-15 position by the esterase encoded by the TRI8 gene to form 15-ADON or 3-ADON, respectively. nih.govmdpi.com

Key Enzymes in the Biosynthesis of this compound

| Enzyme/Gene | Function | Precursor | Product |

|---|---|---|---|

| TRI1 (Cytochrome P450 monooxygenase) | Hydroxylates C-7 and C-8 | Calonectrin | 7,8-dihydroxycalonectrin |

| Unknown subsequent enzymes | Further processing | 7,8-dihydroxycalonectrin | This compound |

Genetic Regulation of Acetylation and Deacetylation

The acetylation and deacetylation steps in the trichothecene biosynthetic pathway are tightly regulated at the genetic level. These modifications are crucial as they can alter the toxicity of the mycotoxins and are also thought to be a self-protection mechanism for the fungus. researchgate.net

The TRI8 gene plays a pivotal role in determining the final chemotype of the Fusarium strain by encoding a trichothecene deacetylase that can hydrolyze the acetyl groups at either the C-3 or C-15 position of 3,15-diADON. mdpi.com The specificity of this enzyme is a key determinant of whether the fungus produces primarily 3-ADON or 15-ADON.

Another important gene is TRI101, which encodes a trichothecene 3-O-acetyltransferase. researchgate.net This enzyme is responsible for the acetylation of the hydroxyl group at the C-3 position of the trichothecene skeleton, a crucial step in the self-defense mechanism of the fungus against its own toxic metabolites. researchgate.netresearchgate.net The regulation of these and other TRI genes is complex and involves pathway-specific transcription factors such as TRI6 and TRI10. nih.govmdpi.com Furthermore, epigenetic mechanisms, including histone acetylation and deacetylation, have been shown to influence the expression of TRI genes and, consequently, the production of trichothecenes. mdpi.comnih.gov

Regulatory Genes Involved in Trichothecene Acetylation/Deacetylation

| Gene | Encoded Protein | Function |

|---|---|---|

| TRI8 | Trichothecene deacetylase | Hydrolyzes acetyl groups at C-3 or C-15 of 3,15-diADON |

| TRI101 | Trichothecene 3-O-acetyltransferase | Acetylates the C-3 hydroxyl group of the trichothecene skeleton |

| TRI6 | Transcription factor | Positive regulator of TRI gene expression |

Table of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 3,15-diADON |

| Deoxynivalenol (B1670258) | DON |

| 3-Acetyldeoxynivalenol | 3-ADON |

| 15-Acetyldeoxynivalenol | 15-ADON |

| Calonectrin | - |

| Isotrichodermin | - |

| Farnesyl pyrophosphate | FPP |

Role of TRI Genes in this compound Production (e.g., TRI3, TRI8, TRI101)

The formation of 3,15-diADON is dependent on the sequential action of specific acetyltransferases encoded by the TRI gene cluster. Following the synthesis of the core trichothecene structure, specific hydroxylation steps occur, followed by acetylation at the C-3 and C-15 positions. Several key TRI genes are integral to this process. nih.govresearchgate.net

The TRI101 gene encodes a trichothecene 3-O-acetyltransferase, which catalyzes the addition of an acetyl group to the C-3 hydroxyl group of a precursor molecule. researchgate.netnih.gov Subsequently, the enzyme encoded by the TRI3 gene, a trichothecene 15-O-acetyltransferase, adds an acetyl group to the C-15 position. nih.govasm.org The coordinated action of these two enzymes results in the formation of the diacetylated intermediate, 3,15-diADON.

While TRI3 and TRI101 are responsible for the synthesis of 3,15-diADON, the TRI8 gene plays a crucial role in its subsequent modification. TRI8 encodes an esterase that selectively removes one of the two acetyl groups, a step that is pivotal in determining the final major acetylated derivative produced by the fungus. nih.govresearchgate.net The function of these genes is fundamental to understanding the diversity of mycotoxin profiles observed in Fusarium.

| Gene | Encoded Enzyme | Function in Relation to 3,15-diADON |

|---|---|---|

| TRI101 | Trichothecene 3-O-acetyltransferase | Catalyzes acetylation at the C-3 position, a key step in the formation of 3,15-diADON. researchgate.netnih.gov |

| TRI3 | Trichothecene 15-O-acetyltransferase | Catalyzes acetylation at the C-15 position, leading to the synthesis of 3,15-diADON. nih.govasm.org |

| TRI8 | Esterase / Deacetylase | Catalyzes the deacetylation of 3,15-diADON at either the C-3 or C-15 position, determining the final chemotype. nih.govresearchgate.net |

Genotypic and Chemotypic Diversification in Fusarium Strains

Fusarium species, particularly those within the Fusarium graminearum species complex (FGSC), exhibit significant diversity in their mycotoxin production profiles. plos.org This chemical diversity gives rise to distinct chemotypes, which are defined by the primary trichothecene toxins they accumulate. scabusa.org The most prominent chemotypes related to the deoxynivalenol (DON) family are the 3-acetyldeoxynivalenol (3-ADON) and 15-acetyldeoxynivalenol (15-ADON) chemotypes. scabusa.orgpnas.org

This chemotypic variation is not random but is rooted in the genetic makeup, or genotype, of the fungal strain. nih.gov Specifically, polymorphisms within the TRI gene cluster are directly responsible for the diversification of mycotoxin profiles. pnas.org The ability of a strain to produce predominantly 3-ADON or 15-ADON is a stable heritable trait linked to the specific alleles of TRI genes it possesses.

The divergence between the 3-ADON and 15-ADON chemotypes occurs after the formation of their common precursor, 3,15-diADON. nih.govnih.gov The genetic basis for this split lies in the differential functionality of the Tri8 enzyme, an esterase encoded by the TRI8 gene. nih.govwur.nl Although both chemotypes produce 3,15-diADON, the specific allele of the TRI8 gene present in the strain dictates which acetyl group is subsequently removed.

In strains identified as the 3-ADON chemotype, the Tri8 enzyme selectively catalyzes the deacetylation of 3,15-diADON at the C-15 position. nih.govwur.nl This reaction yields 3-ADON as the final major acetylated product. Conversely, in 15-ADON chemotype strains, the variant of the Tri8 enzyme present catalyzes deacetylation at the C-3 position of the 3,15-diADON intermediate, resulting in the accumulation of 15-ADON. nih.govwur.nl Therefore, the differential regiospecificity of the Tri8 esterase is the direct genetic determinant that channels the biosynthesis from a common intermediate to two distinct chemotypic endpoints.

The functional differences observed in the Tri8 enzyme between chemotypes are a direct result of allelic variation within the TRI8 gene. nih.gov Research has identified consistent DNA sequence differences in the coding region of TRI8 that distinguish 3-ADON and 15-ADON strains. nih.govwur.nl These variations translate into amino acid substitutions that alter the enzyme's structure and, consequently, its substrate-binding and catalytic activity, leading to the observed shift in deacetylation position.

This relationship between the TRI8 allele and the resulting mycotoxin profile is a clear example of how genetic variation at a single locus can have a profound impact on the metabolic output of an organism. While variations in other TRI genes, such as TRI1 and TRI13, can lead to the production of different trichothecenes like nivalenol (B191977), the specific polymorphism within TRI8 is the key determinant for the 3-ADON versus 15-ADON chemotype distinction, originating from the pivotal 3,15-diADON intermediate. nih.govnih.gov

| Chemotype | TRI8 Allele Function | Substrate | Reaction | Primary Product |

|---|---|---|---|---|

| 3-ADON | Encodes a Tri8 esterase with C-15 specificity. nih.govwur.nl | This compound | Deacetylation at the C-15 position. | 3-Acetyldeoxynivalenol (3-ADON) |

| 15-ADON | Encodes a Tri8 esterase with C-3 specificity. nih.govwur.nl | This compound | Deacetylation at the C-3 position. | 15-Acetyldeoxynivalenol (15-ADON) |

Occurrence and Ecological Distribution of 3,15 Diacetyldeoxynivalenol in Agricultural Commodities

Prevalence in Cereal Grains and Processed Products

Global and Regional Incidence in Wheat, Barley, and Maize

The occurrence of 3-ADON and 15-ADON in cereal grains such as wheat, barley, and maize is a global concern, with significant regional variations influenced by the prevalence of specific Fusarium chemotypes. Different fungal isolates exhibit distinct genetic predispositions for producing either 3-ADON or 15-ADON.

Globally, a clear geographical pattern has been observed. A study of Fusarium graminearum isolates from various countries, including the United States, Australia, New Zealand, Norway, China, and Poland, revealed this differentiation. Of 88 isolates from the United States, 49 were major producers of 15-ADON, while only one produced 3-ADON. In contrast, among 26 isolates from the other listed countries, 15 were major producers of 3-ADON, and only two produced 15-ADON researchgate.net. This suggests a predominance of the 15-ADON chemotype in North America and a higher prevalence of the 3-ADON chemotype in other parts of the world, including China researchgate.netmdpi.com.

A comprehensive 2017 survey in China provided detailed insights into the regional incidence in wheat and maize. The study analyzed 579 wheat samples and 606 maize samples for DON, 3-ADON, and 15-ADON nih.gov. While the parent toxin DON was ubiquitous, its acetylated derivatives showed different patterns in the two cereals. In maize, there was a high incidence of 15-ADON (76.40%) and a lower incidence of 3-ADON (13.53%) nih.gov. Conversely, in the wheat samples, both derivatives were found less frequently, with a low incidence of both 15-ADON and 3-ADON nih.gov.

Incidence of DON and its Acetylated Derivatives in Chinese Cereals (2017)

| Mycotoxin | Maize Incidence (%) | Wheat Incidence (%) |

|---|---|---|

| DON | 99.83 | 100 |

| 3-ADON | 13.53 | Not specified, low |

| 15-ADON | 76.40 | Not specified, low |

Co-occurrence Patterns with Deoxynivalenol (B1670258) and Other Related Mycotoxins

The contamination of agricultural products with multiple mycotoxins is a frequent phenomenon, as most toxigenic fungal strains can produce more than one type of mycotoxin nih.gov. The acetylated derivatives, 3-ADON and 15-ADON, are often found alongside their parent compound, DON, and are considered markers for its presence nih.gov.

The 2017 study of Chinese grains detailed specific co-occurrence patterns. In maize, the combination of DON + 15-ADON was the most prevalent, found in 64.19% of samples. The co-occurrence of all three (DON + 3-ADON + 15-ADON) was found in 12.21% of maize samples nih.gov. In wheat, co-occurrence was much less frequent. The combination of DON + 3-ADON was found in 3.97% of samples, while the combinations of DON + 15-ADON and all three toxins were detected in only 0.35% and 0.17% of samples, respectively nih.gov.

Co-occurrence of DON with Acetylated Derivatives in Chinese Cereals (2017)

| Co-occurrence Combination | Maize (%) | Wheat (%) |

|---|---|---|

| DON + 15-ADON | 64.19 | 0.35 |

| DON + 3-ADON + 15-ADON | 12.21 | 0.17 |

| DON + 3-ADON | 1.32 | 3.97 |

Beyond the direct derivatives, DON and its acetylated forms frequently co-occur with other major mycotoxins. In European cereals, DON is often found with fumonisins (FBs) in maize and with zearalenone (B1683625) (ZEN) in wheat. In barley and oats, DON is frequently reported with nivalenol (B191977) (NIV) and T-2/HT-2 toxins, respectively nih.gov. A study on individual oat kernels also documented the co-occurrence of DON with its derivatives and ZEN researchgate.net.

Environmental and Agronomic Factors Influencing Accumulation

Impact of Climatic Conditions (e.g., Temperature, Humidity)

Climatic conditions are paramount in influencing the growth of Fusarium fungi and their subsequent production of mycotoxins, including 3-ADON and 15-ADON. Temperature and moisture (humidity and rainfall) are the most critical environmental factors mdpi.com.

Fusarium head blight (FHB) development, the disease responsible for toxin accumulation, is favored by specific weather patterns. The optimal temperature for FHB development is around 25°C mdpi.com. Extended periods of high relative humidity (above 90%) and temperatures ranging from 15°C to 30°C, particularly during the flowering stage (anthesis) of the cereal crop, create ideal conditions for infection and toxin production mdpi.com. Research has shown that the duration of rainfall and the hours spent within this optimal temperature and humidity range are key predictors of FHB outbreaks mdpi.com. Conversely, warmer temperatures can sometimes suppress the growth of Fusarium graminearum and subsequent DON contamination nih.gov.

The optimal temperature for the production of the toxins themselves can vary. Studies have reported optimal production of DON between 28°C and 30°C, while its acetylated derivatives may have different optimal temperatures; for instance, 15°C has been cited as optimal for 3-ADON production in some contexts nih.govnih.gov.

Influence of Agricultural Practices and Storage Conditions

Agronomic practices play a significant role in mitigating mycotoxin contamination in the field. One of the most critical factors is the management of crop residues. Fungi like F. graminearum can overwinter on the residue of previous crops, particularly maize. Therefore, crop rotation that avoids planting wheat after maize can reduce the fungal inoculum present in the field researchgate.net. The choice of cultivar is also a major factor, with some wheat varieties showing more resistance to FHB than others. Tillage systems, however, have not always shown a detectable effect on DON levels researchgate.net.

Post-harvest storage conditions are also crucial. Improper storage can lead to further fungal growth and mycotoxin production. Key factors influencing mycotoxin levels during storage include temperature, relative humidity, and storage time. Research has shown that DON levels in wheat can increase significantly during the first month of storage under various conditions. Over longer periods, a temperature of 25°C was found to increase DON levels, while temperatures of 30°C and 35°C led to a decrease. Furthermore, relative humidity levels of 12% and 15% were shown to increase DON production compared to 13% relative humidity.

Survey and Monitoring Methodologies for Contamination Assessment

Accurate assessment of 3-ADON and 15-ADON contamination in agricultural commodities relies on sophisticated analytical methods. Due to their structural similarity as isomers, chromatographically separating 3-ADON and 15-ADON can be challenging nih.govmdpi.com.

The most widely used and reliable technique for the simultaneous determination of DON and its acetylated derivatives is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) mdpi.comresearchgate.net. This method offers high sensitivity and selectivity, allowing for accurate quantification even at low levels. Researchers have developed and validated specific LC-MS/MS methods, sometimes using chiral columns, to achieve effective separation of 3-ADON and 15-ADON in wheat and maize mdpi.commdpi.com. These methods can achieve low limits of detection (LODs) and limits of quantification (LOQs), often in the range of 4 µg/kg and 8 µg/kg, respectively, in wheat mdpi.com.

Other analytical techniques used for mycotoxin analysis include:

Gas Chromatography (GC): Often coupled with mass spectrometry (GC/MS) or an electron capture detector mdpi.comkvasnyprumysl.cz.

High-Performance Liquid Chromatography (HPLC): Used with various detectors, such as ultraviolet (UV) detectors mdpi.comkvasnyprumysl.cz.

Immunoassays: Methods like Enzyme-Linked Immunosorbent Assay (ELISA) are used for rapid screening of samples, though they may be less specific than chromatographic methods kvasnyprumysl.cz.

For LC-MS/MS analysis, sample preparation is a critical step. This typically involves extraction of the mycotoxins from the ground cereal sample, followed by a cleanup step to remove interfering compounds. The use of stable isotope-labeled internal standards in a technique known as a stable-isotope dilution assay is considered the gold standard for achieving the highest accuracy, as it effectively corrects for matrix effects and variations in instrument response mdpi.comsemanticscholar.org.

Advanced Analytical Methodologies for 3,15 Diacetyldeoxynivalenol

Chromatographic Techniques for Separation and Identification

Chromatography, coupled with mass spectrometry, stands as the gold standard for the confirmatory analysis of 3,15-Diacetyldeoxynivalenol. These methods provide structural information, enabling unambiguous identification and quantification even in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant technique for mycotoxin analysis due to its high sensitivity, selectivity, and applicability to a wide range of analytes. nih.gov For trichothecenes like 3,15-DADON, reversed-phase chromatography, often using a C18 column, is typically employed to separate the analytes before they enter the mass spectrometer. mdpi.comresearchgate.net However, achieving chromatographic separation of closely related isomers, such as 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON), can be challenging on standard columns. nih.govmdpi.comnih.gov To address this, specialized columns, including pentafluorophenyl (PFP) and chiral columns, have been utilized to improve resolution. nih.govlcms.cz

In the mass spectrometer, electrospray ionization (ESI) is commonly used, which can be operated in either positive or negative mode. mdpi.comepa.gov For quantification, the instrument operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion for the target analyte is selected and fragmented to produce characteristic product ions. This process ensures high specificity and minimizes matrix interference. mdpi.com While many published methods focus on the more common deoxynivalenol (B1670258) and its mono-acetylated derivatives, the principles are directly applicable to 3,15-DADON. The mass spectrum for this compound shows a precursor ion [M+H]+ at an exact mass of 380.1471. massbank.eu

Table 1: LC-MS/MS Parameters for Trichothecene (B1219388) Analysis

| Parameter | Description | Reference |

| Chromatography | Reversed-phase (C18), Pentafluorophenyl (PFP), Chiral Columns | nih.govlcms.cz |

| Mobile Phase | Acetonitrile (B52724)/water or Methanol (B129727)/water, often with additives like ammonium (B1175870) acetate. | mdpi.comnih.gov |

| Ionization | Electrospray Ionization (ESI), positive or negative mode. | mdpi.comepa.gov |

| Detection | Triple Quadrupole Mass Spectrometry (QqQ-MS) | nih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Precursor Ion [M+H] | 380.1471 | massbank.eu |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable technique for the analysis of trichothecenes. However, due to the low volatility of these compounds, a derivatization step is required prior to analysis. weber.hu This typically involves silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers, making the analytes more volatile and thermally stable for GC analysis. dss.go.th

The analysis of this compound by GC-MS involves sample extraction, cleanup, derivatization with a silylating agent (e.g., TMSI/TMCS), and injection into the GC-MS system. dss.go.th The separation is achieved on a capillary column, and detection is performed by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. dss.go.th This technique allows for the effective resolution of various DON derivatives, including 3,15-DADON, within a single chromatographic run. dss.go.th

Table 2: GC-MS Data for Trimethylsilyl Ether Derivative of this compound

| Analyte (TMS Derivative) | Retention Time (min) | Diagnostic Fragment Ions (m/z) |

| This compound | 10.76 | 193, 289, 320, 377, 540 |

Data sourced from Mirocha et al. (1998) using a J&W DB-5MS column. dss.go.th

Multi-Mycotoxin Profiling Strategies Including this compound

The co-occurrence of multiple mycotoxins in agricultural commodities has driven the development of multi-mycotoxin profiling methods. These strategies, predominantly based on LC-MS/MS, allow for the simultaneous detection and quantification of dozens of mycotoxins in a single analysis, saving time and resources. lcms.czepa.govnih.govomicsonline.org Such methods typically employ a "dilute-and-shoot" approach or a generic sample preparation procedure, like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS analysis. nih.gov

Immunochemical Assays for Rapid Detection

Immunochemical assays are based on the specific binding interaction between an antibody and an antigen. These methods are widely used for rapid, high-throughput screening of mycotoxins in food and feed due to their simplicity, speed, and cost-effectiveness.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for this compound

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunochemical format. For small molecules like 3,15-DADON, a competitive ELISA format is typically used. In this setup, the target mycotoxin in the sample competes with a known amount of labeled mycotoxin (enzyme conjugate) for a limited number of antibody binding sites. A higher concentration of mycotoxin in the sample results in a weaker signal, allowing for quantification.

Research has led to the development of a competitive indirect ELISA capable of detecting 3,15-DADON. tandfonline.com This was achieved using a specific monoclonal antibody (KTM-240) that cross-reacts equally with both 3,15-DADON and 3,4,15-triacetylnivalenol. tandfonline.comtandfonline.com This assay demonstrated high sensitivity, making it suitable for practical screening applications in agricultural crops. tandfonline.com

Table 3: Characteristics of a Competitive Indirect ELISA for this compound

| Parameter | Finding | Reference |

| Assay Format | Competitive Indirect ELISA | tandfonline.com |

| Antibody Used | Monoclonal Antibody (KTM-240) | tandfonline.comtandfonline.com |

| Detection Limit | Approximately 0.3 pg/mL in buffer | tandfonline.comtandfonline.com |

| Detectable Range | 0.3 to 1000 pg/mL in buffer | tandfonline.com |

| Cross-Reactivity | Equally reactive with 3,15-DADON and 3,4,15-TANIV | tandfonline.comtandfonline.com |

Monoclonal and Polyclonal Antibody Production for this compound Detection

The foundation of any immunochemical assay is the availability of high-affinity and specific antibodies. Both monoclonal and polyclonal antibodies can be produced for mycotoxin detection. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on an antigen, while monoclonal antibodies (MABs) are a homogeneous population that recognizes a single specific epitope.

Monoclonal antibodies that recognize this compound have been successfully produced. tandfonline.comtandfonline.com In one study, BALB/c mice were immunized with an immunogen (4,15-diacetylnivalenol-3-O-hemisuccinate conjugated to keyhole limpet hemocyanin) to generate antibody-producing cells. tandfonline.comtandfonline.com The resulting hybridomas were screened, leading to the isolation of several MABs. These antibodies were classified into two types based on their reactivity. Type II MABs (KTM-233, 239, and 240) were found to cross-react with both this compound and 3,4,15-triacetylnivalenol to the same extent, making them highly useful for developing immunoassays for 3,15-DADON. tandfonline.comtandfonline.com

Table 4: Monoclonal Antibodies with Reactivity to this compound

| Antibody Clone | Type | Specificity / Cross-Reactivity | Reference |

| KTM-233 | Type II | Equally reactive with 3,15-DADON and 3,4,15-TANIV | tandfonline.comtandfonline.com |

| KTM-239 | Type II | Equally reactive with 3,15-DADON and 3,4,15-TANIV | tandfonline.comtandfonline.com |

| KTM-240 | Type II | Equally reactive with 3,15-DADON and 3,4,15-TANIV | tandfonline.comtandfonline.com |

Sample Preparation and Matrix Effects in Quantification

The accurate quantification of this compound and its related compounds in complex sample matrices is critically dependent on meticulous sample preparation and a thorough understanding of matrix effects. Co-eluting endogenous components from the sample can interfere with the analyte's ionization process in mass spectrometry, leading to either signal suppression or enhancement, which can compromise the accuracy and reliability of the results nih.govnih.gov. Therefore, effective sample preparation aims to isolate the target analytes from interfering matrix components, while the quantification strategy must account for any residual matrix effects.

Extraction and Clean-up Procedures for Diverse Matrices

The primary goal of extraction and clean-up is to efficiently transfer the analyte from the sample matrix into a solvent and subsequently remove interfering substances prior to instrumental analysis. The choice of method depends on the matrix's complexity, the analyte's physicochemical properties, and the required sensitivity of the assay.

Solvent Extraction: The initial step in analyzing solid samples like cereals is typically a solvent extraction. A mixture of acetonitrile and water is frequently employed for extracting trichothecenes, including this compound and its precursors, from various grains. For instance, a common protocol involves extracting the sample with an acetonitrile-water mixture (e.g., 84:16 v/v) by shaking for a specified period famic.go.jpresearchgate.net. The polarity of this solvent mixture is effective for solubilizing moderately polar mycotoxins.

QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has gained widespread adoption for mycotoxin analysis in food and feed matrices asianpubs.orgnih.govtandfonline.com. This method involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts like magnesium sulfate (B86663) and sodium chloride. A subsequent dispersive solid-phase extraction (dSPE) step is used for clean-up, where the supernatant is treated with sorbents such as primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove nonpolar interferences thermofisher.com. The QuEChERS method is advantageous due to its high throughput, reduced solvent consumption, and effectiveness across a broad range of analytes and matrices nih.gov.

Solid-Phase Extraction (SPE) and Immunoaffinity Columns (IACs): For more complex matrices or when higher selectivity is required, solid-phase extraction (SPE) is a common clean-up technique. Immunoaffinity columns (IACs) represent a highly selective form of SPE. These columns contain monoclonal antibodies bound to a solid support that are specific to a particular mycotoxin or a group of structurally related mycotoxins nih.govresearchgate.netromerlabs.com. When the sample extract is passed through the column, the target analyte binds to the antibody. The column is then washed to remove unbound matrix components, and the purified analyte is eluted with a solvent like methanol nih.govresearchgate.net. IACs are highly effective at concentrating the analyte and providing very clean extracts, which significantly reduces matrix effects and improves detection limits nih.govnamthao.com. They are available for a range of mycotoxins, including deoxynivalenol and its derivatives biocomma.com.

| Matrix | Extraction Method | Clean-up Method | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Cereals (Wheat, Maize, Rice) | Acetonitrile/Water Extraction | QuEChERS with dSPE (PSA, C18) | Fast and effective for multi-mycotoxin analysis; reduces matrix components. | tandfonline.comthermofisher.com |

| Cereal Products | Acetonitrile/Formic Acid Extraction | QuEChERS | Achieved good performance for extracting 12 different mycotoxins. | nih.gov |

| Wheat Flour | Acetonitrile/Water (84:16) | Charcoal/Celite Column | Effective for screening, with recoveries of 98-105% for acetylated DON. | researchgate.net |

| Food and Feed | Various Solvent Extractions | Immunoaffinity Columns (IACs) | Highly specific cleanup, concentrates analyte, reduces matrix effects, leading to excellent recovery and low detection limits. | nih.govromerlabs.comnamthao.com |

| Beer and Sake | Solvent Extraction | Multi-Mycotoxin IAC | Demonstrated effective recovery for ten different mycotoxins in a single run. | researchgate.net |

Method Validation Parameters: Sensitivity, Selectivity, and Robustness

Validation is a crucial process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include sensitivity, selectivity, and robustness.

Sensitivity: The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy mdpi.com. For mycotoxins, which are often present at trace levels, high sensitivity is paramount. Modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide excellent sensitivity, with LODs and LOQs often in the low microgram per kilogram (µg/kg) range nih.govmdpi.comnifc.gov.vn.

Selectivity: Selectivity refers to the ability of the method to accurately measure the analyte of interest without interference from other compounds in the sample, such as isomers or matrix components mdpi.com. In the context of this compound analysis, a significant challenge is the chromatographic separation of its related isomers, 3-acetyldeoxynivalenol (3-ADON) and 15-acetyldeoxynivalenol (15-ADON), which have the same mass-to-charge ratio nih.govresearchgate.net. The use of specialized chromatographic columns, such as chiral columns, coupled with LC-MS/MS has been shown to achieve the necessary separation nih.govmdpi.comresearchgate.net. High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions mdpi.com.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. The evaluation of robustness is critical for ensuring consistent performance when the method is transferred between different laboratories or instruments.

Accuracy and Precision: Accuracy, often evaluated through recovery studies, indicates the closeness of the measured value to the true value. Precision, expressed as relative standard deviation (RSD), measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. For mycotoxin analysis, acceptable recovery rates are typically within the 80–120% range, with RSD values below 20% nih.govmdpi.com. The use of stable isotope-labeled internal standards is a highly effective strategy to correct for both matrix effects and variations in analytical recovery, thereby improving accuracy and precision mdpi.com. For example, a study on maize demonstrated that using ¹³C-labeled internal standards efficiently corrected matrix effects, bringing apparent recoveries from as low as 63% up to a range of 96-100% for acetylated DON forms mdpi.com.

| Analyte | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| 3-ADON & 15-ADON | Wheat | LC-MS/MS with Chiral Column | 4 | 8 | 80-120 | nih.govmdpi.com |

| 3-ADON & 15-ADON | Maize | LC-MS/MS with Isotope Dilution | - | - | 96-100 (corrected) | mdpi.com |

| 3-ADON & 15-ADON | Wheat Flour | GC-ECD | <30 | - | 81-92 | researchgate.net |

| DON, 3-ADON, 15-ADON | Maize | LC-MS/MS | 30 (MDL) | 100 | 90-110 | nifc.gov.vn |

| 3-ADON & 15-ADON | Beer | LC-MS/MS | 0.1-1.5 (µg/L) | 0.2-5.0 (µg/L) | 80-118 | kvasnyprumysl.cz |

Metabolism and Biotransformation Pathways of 3,15 Diacetyldeoxynivalenol in Biological Systems

Plant-Mediated Metabolism of 3,15-Diacetyldeoxynivalenol

Plants have developed sophisticated detoxification mechanisms to contend with xenobiotics like mycotoxins. When confronted with 3,15-diADON, plants initiate a series of reactions, primarily involving deacetylation and subsequent conjugation, as a defense response.

Studies utilizing wheat suspension cultures have demonstrated that 3,15-diADON is rapidly and almost completely metabolized. nih.govresearchgate.net The primary transformation is a deacetylation process, where the acetyl groups at the C-3 and C-15 positions are removed. This hydrolysis results in the transient formation of two intermediate metabolites: 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON). nih.gov

Research on wheat suspension cultures treated with 3,15-diADON showed that the parent compound was nearly fully deacetylated within 96 hours. nih.gov During this period, small quantities of 3-ADON and 15-ADON were temporarily detected in the supernatant, indicating that 3,15-diADON is hydrolyzed to these mono-acetylated forms before further metabolism occurs. nih.govresearchgate.net This initial deacetylation is a critical step that precedes subsequent conjugation reactions.

Table 1: Metabolites of 3,15-diADON in Wheat Suspension Culture

| Initial Compound | Primary Metabolites | Description |

| This compound (3,15-diADON) | 3-Acetyldeoxynivalenol (3-ADON) | Result of deacetylation at the C-15 position. |

| 15-Acetyldeoxynivalenol (15-ADON) | Result of deacetylation at the C-3 position. | |

| Deoxynivalenol (B1670258) (DON) | Result of complete deacetylation. |

Following deacetylation to 3-ADON, 15-ADON, and subsequently DON, plants employ phase II detoxification pathways, which involve conjugation reactions to increase the water solubility of the toxins and facilitate their sequestration. The most prominent conjugation reaction is glucosylation, catalyzed by UDP-glycosyltransferases (UGTs). researchgate.netmdpi.com

In wheat, the deacetylated metabolites are converted into various glucosides. For instance, DON is converted to deoxynivalenol-3-O-glucoside (DON-3-Glc). researchgate.net More complex and novel conjugates have also been identified. When wheat cultures are challenged with 15-ADON (a direct metabolite of 3,15-diADON), it can be directly converted into 15-acetyl-DON-3-O-β-D-glucoside (15-ADON3G), which has been identified as a major metabolite. nih.govnih.gov Furthermore, a novel metabolite, DON-15-O-β-D-glucoside (D15G), has also been tentatively identified. researchgate.netnih.gov

Besides glucosylation, sulfation has been observed as another conjugation pathway. Specifically, 15-acetyl-DON-3-sulfate (15-ADON3S) has been identified as a novel metabolite in wheat, demonstrating that plants can utilize different conjugation strategies to detoxify these mycotoxins. nih.govnih.gov

The conjugation of 3,15-diADON's metabolites, such as DON, with polar molecules like glucose results in the formation of "masked mycotoxins". nih.govnih.gov These plant-derived metabolites are termed "masked" because their altered chemical structure often allows them to evade detection by conventional analytical methods used for their parent compounds. nih.govfood.gov.uk

Microbial Biotransformation and Detoxification of this compound

Microorganisms in various environments, including soil and animal intestines, possess diverse enzymatic capabilities to transform and detoxify mycotoxins.

The producing fungus itself, Fusarium graminearum, possesses enzymes that can modify 3,15-diADON. The TRI8 gene in Fusarium encodes a carboxylesterase that deacetylates 3,15-diADON at either the C-3 or C-15 position to produce 15-ADON or 3-ADON, respectively, depending on the fungal chemotype. nih.govnih.gov This deacetylation is a key step in the biosynthesis of DON derivatives. nih.gov Other fungal species have also been shown to perform deacetylation. Early studies demonstrated that Fusarium species could convert 3-acetyldeoxynivalenol back to deoxynivalenol. nih.gov

While deacetylation is a primary fungal transformation, another significant detoxification pathway is epimerization, which alters the stereochemistry at the C-3 position of the DON molecule. This process typically involves an oxidation step to form 3-keto-DON, followed by a reduction to create the less toxic 3-epi-DON. frontiersin.org

Bacterial systems offer robust pathways for the degradation of trichothecenes. While direct degradation of 3,15-diADON is less studied, the degradation of its immediate metabolites, 3-ADON and 15-ADON, has been documented. A bacterial consortium designated C20 was found to be capable of degrading both 15-ADON and 3-ADON. nih.govnih.govresearchgate.net

The primary bacterial degradation pathway for the core deoxynivalenol structure involves the modification of the C-3 hydroxyl group. Many aerobic bacteria isolated from environmental samples, such as Nocardioides sp. and Devosia sp., can transform DON into 3-keto-deoxynivalenol (3-keto-DON). frontiersin.orgnih.govresearchgate.net This intermediate can then be further converted to 3-epi-deoxynivalenol (B1252296) (3-epi-DON). frontiersin.org These transformations at the C-3 position significantly reduce the toxicity of the mycotoxin. researchgate.netmdpi.com The isolation of DON-transforming microbial consortia from various sources like soil and insect feces suggests these degradation capabilities are widespread in nature. nih.gov

Table 2: Key Microbial Transformation Products of DON and its Derivatives

| Microbial Agent | Precursor(s) | Transformation Product(s) | Transformation Type |

| Fusarium spp. | 3,15-diADON | 3-ADON, 15-ADON | Deacetylation |

| Bacterial Consortium C20 | 3-ADON, 15-ADON | Degraded products | Degradation |

| Nocardioides sp. | DON | 3-keto-DON, 3-epi-DON | Oxidation, Epimerization |

| Devosia sp. | DON | 3-keto-DON | Oxidation |

Enzymatic Activities Involved in Microbial Detoxification of this compound

The microbial detoxification of this compound (3,15-diADON) is primarily characterized by enzymatic hydrolysis of its two acetyl groups. This biotransformation is a critical first step in reducing the toxicity of this compound, as the acetyl moieties influence its interaction with eukaryotic ribosomes. The key enzymatic activities involved are deacetylation reactions catalyzed by specific esterases, leading to the formation of less acetylated and ultimately, the non-acetylated parent compound, deoxynivalenol (DON).

The detoxification process is generally understood to occur in a stepwise manner. Initially, one of the two acetyl groups at either the C-3 or C-15 position is removed, yielding the intermediate mono-acetylated forms: 3-acetyldeoxynivalenol (3-ADON) or 15-acetyldeoxynivalenol (15-ADON). Subsequently, the remaining acetyl group is hydrolyzed, resulting in the formation of DON.

Research conducted on the metabolization of 3,15-diADON in wheat suspension cultures demonstrated a rapid and near-complete deacetylation within 96 hours. mdpi.com This study also observed the temporary accumulation of both 3-ADON and 15-ADON as intermediates, providing evidence for this sequential deacetylation pathway. mdpi.com While this research was conducted in a plant-based system, it points to the fundamental role of esterase activity in the breakdown of 3,15-diADON, a function also observed in microbial systems. The presence of these intermediates in the supernatant suggested the possible involvement of extracellular esterases. mdpi.com

A specific and well-characterized enzyme involved in this process is the Tri8-encoded trichothecene (B1219388) deacetylase found in the fungus Fusarium graminearum. mdpi.com This enzyme plays a crucial role in the biosynthesis of trichothecenes and exhibits specific hydrolytic activity towards the acetyl groups of 3,15-diADON. mdpi.com The functional characteristics of the Tri8 enzyme are a key determinant in differentiating the F. graminearum chemotypes. mdpi.com In strains that produce 15-ADON, the Tri8 deacetylase preferentially hydrolyzes the acetyl group at the C-3 position of 3,15-diADON. Conversely, in 3-ADON producing strains, the enzyme is specific for the C-15 acetyl group. mdpi.com

While the Tri8 enzyme from Fusarium is a specific example, the ability to deacetylate acetylated DON derivatives is widespread among various microorganisms. Bacterial consortia have been shown to effectively degrade both 3-ADON and 15-ADON, indicating the presence of the necessary esterase enzymes to hydrolyze these compounds. Although many studies focus on the deacetylation of the mono-acetylated forms, it is inferred that similar enzymatic activities are responsible for the initial deacetylation of 3,15-diADON.

The table below summarizes the key enzymatic activities and the transformation pathway involved in the microbial detoxification of 3,15-diADON.

Interactive Data Tables

Table 1: Key Microbial Enzymatic Activities in the Detoxification of this compound

| Enzyme/Enzyme Class | Microbial Source (Example) | Substrate(s) | Product(s) | Enzymatic Reaction |

| Trichothecene Deacetylase (Tri8) | Fusarium graminearum | This compound | 3-Acetyldeoxynivalenol or 15-Acetyldeoxynivalenol | Deacetylation (Hydrolysis) |

| Esterases / Deacetylases | Various Bacteria and Fungi | 3-Acetyldeoxynivalenol | Deoxynivalenol | Deacetylation (Hydrolysis) |

| Esterases / Deacetylases | Various Bacteria and Fungi | 15-Acetyldeoxynivalenol | Deoxynivalenol | Deacetylation (Hydrolysis) |

Table 2: Microbial Transformation Pathway of this compound

| Step | Substrate | Enzymatic Activity | Intermediate/Final Product |

| 1 | This compound | Deacetylase / Esterase | 3-Acetyldeoxynivalenol and 15-Acetyldeoxynivalenol |

| 2 | 3-Acetyldeoxynivalenol | Deacetylase / Esterase | Deoxynivalenol |

| 2 | 15-Acetyldeoxynivalenol | Deacetylase / Esterase | Deoxynivalenol |

Toxicological Mechanisms and Comparative Potency of 3,15 Diacetyldeoxynivalenol

Cellular and Molecular Mechanisms of Action (in vitro studies)

Ribosomal Inhibition and Protein Synthesis Disruption

The primary molecular mechanism of toxicity for trichothecene (B1219388) mycotoxins, including 3,15-Diacetyldeoxynivalenol (3,15-diADON), is the inhibition of protein synthesis. nih.gov This occurs through their ability to bind to the 60S subunit of the eukaryotic ribosome, specifically at the peptidyl transferase center. nih.gov This binding event disrupts the function of the ribosome, interfering with the elongation step of polypeptide chain synthesis and leading to a cessation of protein production. nih.gov This disruption of a fundamental cellular process is often referred to as the "ribotoxic stress response," which can trigger downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs). nih.govnih.gov

While direct experimental data on the ribosome-binding affinity of 3,15-diADON is limited, its activity can be inferred from studies on its related compounds, Deoxynivalenol (B1670258) (DON), 3-Acetyldeoxynivalenol (B190510) (3-ADON), and 15-Acetyldeoxynivalenol (B30657) (15-ADON). Research indicates that acetylation at the C-3 position of the DON molecule, as is the case in 3-ADON and 3,15-diADON, tends to decrease the compound's direct toxicity and affinity for the ribosome. nih.gov In contrast, acetylation at the C-15 position (as in 15-ADON) does not significantly diminish its inhibitory effect compared to the parent compound, DON. nih.gov Therefore, 3,15-diADON, possessing an acetyl group at the C-3 position, is expected to have a comparatively lower direct inhibitory effect on protein synthesis than DON and 15-ADON.

Apoptosis and Cell Cycle Modulation in Experimental Systems

The inhibition of protein synthesis and induction of ribotoxic stress by trichothecenes are known to trigger programmed cell death, or apoptosis. nih.govnih.gov Studies on DON have demonstrated its capacity to induce apoptosis in a variety of cell lines, including immune cells and intestinal epithelial cells. researchgate.netnih.gov The apoptotic process induced by DON is often mediated through the activation of caspases, such as Caspase-3, a key executioner in the apoptotic pathway. nih.gov Morphological changes associated with apoptosis, including cell shrinkage, chromatin condensation, and nuclear fragmentation, have been observed in cells exposed to DON. nih.govnih.gov

In addition to apoptosis, trichothecenes can disrupt the normal progression of the cell cycle. Exposure to DON has been shown to cause cell cycle arrest, particularly at the G2/M phase, which prevents cells from entering mitosis. researchgate.net This effect is linked to the disruption of proteins essential for cell cycle regulation.

Specific in vitro studies focusing on the apoptotic and cell cycle effects of 3,15-diADON are not widely available. However, given that it is metabolized to 3-ADON, 15-ADON, and subsequently DON, it is highly probable that 3,15-diADON contributes to these effects indirectly. The in vivo toxicological profile is a result of the combined action of the parent compound and its more toxic metabolites, which are well-documented inducers of apoptosis and cell cycle dysregulation. researchgate.netnih.gov

Comparative Toxicological Assessment in Non-Human Animal Models

Relative Toxicity of this compound versus Deoxynivalenol and Monoacetylated Derivatives

The relative toxicity of 3,15-diADON is complex and heavily influenced by the route of administration and the metabolic capabilities of the animal model. In vitro cytotoxicity assays provide a baseline for comparing the direct effects of these compounds. Studies using Swiss 3T3 cells have shown that 3-ADON is less toxic than DON and 15-ADON, which exhibit similar potencies. nih.gov This aligns with the understanding that the C-3 acetyl group reduces direct cellular toxicity.

| Compound | Cell Line | Assay | IC50 (µM) |

| Deoxynivalenol (DON) | Swiss 3T3 cells | DNA Synthesis (BrdU) | 1.50 ± 0.34 |

| 3-Acetyldeoxynivalenol (3-ADON) | Swiss 3T3 cells | DNA Synthesis (BrdU) | > 1.50 (less toxic than DON) |

| 15-Acetyldeoxynivalenol (15-ADON) | Swiss 3T3 cells | DNA Synthesis (BrdU) | ~1.50 (equal to DON) |

Data sourced from a comparative cytotoxicity study. The IC50 is the concentration that inhibits 50% of the measured response. nih.gov

In vivo acute toxicity studies in B6C3F1 mice have revealed interesting differences based on the route of exposure. For DON, the oral LD50 (the dose lethal to 50% of the test population) was 78 mg/kg, while for 15-ADON, it was significantly lower at 34 mg/kg, indicating higher oral toxicity for the acetylated form. nih.gov Conversely, when administered intraperitoneally, DON was more toxic (LD50 of 49 mg/kg) than 15-ADON (LD50 of 113 mg/kg). nih.gov This suggests that the acetyl group on 15-ADON may enhance its absorption from the gastrointestinal tract, leading to greater systemic toxicity via the oral route.

| Compound | Animal Model | Route | LD50 (mg/kg) |

| Deoxynivalenol (DON) | B6C3F1 Mouse | Oral | 78 |

| Deoxynivalenol (DON) | B6C3F1 Mouse | Intraperitoneal | 49 |

| 15-Acetyldeoxynivalenol (15-ADON) | B6C3F1 Mouse | Oral | 34 |

| 15-Acetyldeoxynivalenol (15-ADON) | B6C3F1 Mouse | Intraperitoneal | 113 |

Data from an acute toxicity study in female B6C3F1 mice. nih.gov

Impact on Animal Health and Performance (e.g., reduced feed intake, immune modulation in livestock species)

Contamination of animal feed with DON and its acetylated derivatives is a significant concern in the livestock industry, particularly for swine, which are highly sensitive. nih.gov One of the most prominent effects of DON exposure is a reduction in feed intake and subsequent weight loss. ejast.org This anorexic effect is a major cause of economic loss in animal production. ejast.org Other clinical signs include gastrointestinal disturbances such as diarrhea. nih.gov

Beyond performance metrics, these mycotoxins are potent modulators of the immune system. The effects are complex and dose-dependent. At low concentrations, DON can be immunostimulatory, increasing the expression of pro-inflammatory cytokines in the intestine. nih.gov At higher concentrations, it often leads to immunosuppression, characterized by necrosis of lymphoid tissues and impaired immune responses to vaccines and pathogens. nih.govnih.gov

While specific studies on the impact of 3,15-diADON on livestock are limited, its presence in contaminated feed is relevant. Since it is a precursor to DON and its mono-acetylated forms, 3,15-diADON is expected to contribute to the well-documented negative impacts on animal health and performance. nih.govejast.org The metabolic conversion of 3,15-diADON to more bioactive forms within the animal's digestive tract means it is an indirect source of toxicity, contributing to reduced feed intake, poor growth, and immune dysregulation. nih.govresearchgate.net

Structure-Activity Relationships in Trichothecene Toxicity Relevant to this compound

The toxicity of trichothecenes is intrinsically linked to their chemical structure. Several key features of the 3,15-diADON molecule determine its biological activity:

The 12,13-Epoxy Ring: This is the most critical functional group for the toxicity of all trichothecenes. The epoxide ring is essential for binding to the ribosome. nih.gov Cleavage or reduction of this ring results in a near-complete loss of biological activity, a process known as de-epoxidation, which is a key detoxification pathway. nih.gov

The C-8 Ketone Group: The presence of a carbonyl (ketone) group at the C-8 position classifies 3,15-diADON as a type B trichothecene, distinguishing it from the more acutely toxic type A trichothecenes (e.g., T-2 toxin), which lack this feature.

Substituents on the Core Structure: The number and position of hydroxyl and acetyl groups significantly modulate toxicity.

C-3 Acetylation: As seen in 3,15-diADON, an acetyl group at the C-3 position generally decreases the molecule's ability to inhibit protein synthesis compared to a free hydroxyl group (as in DON and 15-ADON). nih.gov This suggests that the C-3 position is important for the interaction with the ribosomal target, and the bulky acetyl group may cause steric hindrance.

C-15 Acetylation: In contrast, acetylation at the C-15 position does not substantially decrease cytotoxicity compared to DON. nih.gov The higher oral toxicity of 15-ADON compared to DON in mice suggests that this acetyl group may increase the molecule's lipophilicity, potentially enhancing its absorption across the intestinal wall. nih.gov

Mitigation and Management Strategies for 3,15 Diacetyldeoxynivalenol Contamination

Pre-Harvest Control Measures in Crop Production

Pre-harvest strategies focus on preventing fungal infection and mycotoxin production in the field. These measures are considered the most effective approach to managing contamination.

A primary defense against contamination is the use of crop varieties with genetic resistance to Fusarium Head Blight (FHB), the disease caused by toxin-producing fungi. agr.hr While completely resistant varieties are not yet available, cultivars with varying levels of resistance have been developed. agr.hr FHB resistance is complex and has been classified into different types, including resistance to initial infection (Type I) and resistance to the spread of the fungus within the spike (Type II). cdnsciencepub.com Breeding programs aim to combine these resistance traits to develop more robust cultivars.

The aggressiveness of Fusarium graminearum can vary between different chemotypes, which are strains that produce different profiles of mycotoxins. usask.caapsnet.org For instance, studies have indicated that the 3-ADON chemotype can be more aggressive and produce higher levels of DON compared to the 15-ADON chemotype under certain conditions. usask.caapsnet.org This variability highlights the importance of developing crop varieties with broad resistance to different fungal strains. cdnsciencepub.com

Alongside resistant cultivars, specific agronomic practices are crucial for reducing the risk of FHB and subsequent mycotoxin production. These practices aim to minimize the presence of the fungal inoculum and create environmental conditions less favorable for infection. Key practices include:

Crop Rotation: Rotating cereal crops with non-host plants can help break the disease cycle by reducing the amount of fungal residue in the soil.

Tillage: Tilling crop residues into the soil can help to decompose the fungal inoculum, although the effectiveness can vary with environmental conditions.

Irrigation Management: As high moisture and humidity favor fungal growth and infection, careful management of irrigation can help reduce disease pressure. agr.hr

Forecasting Models: Predictive models, such as DONcast, use weather data like temperature, rain, and humidity to forecast the risk of DON contamination before harvest, allowing for targeted interventions. researchgate.net

Chemical control through fungicides is a common strategy to manage FHB and reduce mycotoxin contamination. The timing of fungicide application is critical for efficacy, with the optimal window typically being at anthesis (flowering) when the crop is most susceptible to infection. agr.hr

Fungicides from the demethylation inhibitor (DMI) class, specifically triazoles like tebuconazole (B1682727) and metconazole, have been shown to be effective in controlling FHB and reducing DON levels. agr.hrscielo.br Strobilurin fungicides have also been used, but their efficacy can be variable, and some studies suggest that sublethal doses might, in some cases, increase mycotoxin production. agr.hrscielo.br Research has shown that appropriate fungicide use can reduce disease severity by over 70% and mycotoxin contamination by nearly 90%. agr.hr However, the efficacy is dependent on the specific active ingredients, application timing, and environmental conditions. dss.go.th For instance, the fungicide carbendazim (B180503) has demonstrated high efficacy in controlling FHB in some studies. scielo.br

| Fungicide Class | Active Ingredient(s) | Efficacy in Reducing FHB Severity | Efficacy in Reducing DON Contamination |

|---|---|---|---|

| Triazole (DMI) | Tebuconazole + Azoxystrobin | Significant reduction | Significant reduction |

| Triazole (DMI) | Metconazole | High (77% to 98% control) | Effective reduction |

| Triazole (DMI) | Prothioconazole | Highly effective | Highly effective |

| Benzimidazole | Carbendazim | High (67% to 75% control) | Effective reduction |

| Strobilurin | Pyraclostrobin | Variable (30% to 55% control) | Variable; increased doses did not significantly affect DON |

| Strobilurin | Azoxystrobin | Variable | Variable |

Post-Harvest Physical and Chemical Decontamination

When pre-harvest measures are insufficient, post-harvest strategies are employed to reduce mycotoxin levels in contaminated grains before they enter the food and feed supply chain.

Milling: During the milling of wheat into flour, the contaminated outer bran layers are separated from the endosperm. This results in lower toxin concentrations in refined flour compared to whole wheat flour.

Peeling/Dehulling: The removal of the hull or pericarp from grains like corn and oats can effectively lower mycotoxin levels.

Sorting: Optical and density-based sorting technologies can be used to identify and remove damaged or discolored kernels, which are often more heavily infected with fungi and contain higher levels of mycotoxins.

Adsorption involves adding non-nutritive substances to contaminated feed that can bind to mycotoxins in the gastrointestinal tract of animals, thereby reducing their absorption. researchgate.net While this method has proven effective for some mycotoxins like aflatoxins, its efficacy against trichothecenes, including DON and its derivatives, is generally considered limited. researchgate.netuu.nl

However, research into novel adsorbents continues. Studies have investigated various materials for their ability to bind DON, with some showing promise. For example, a novel porous carbon adsorbent derived from soybean dreg demonstrated a high specific surface area and a significant capacity for adsorbing deoxynivalenol (B1670258), achieving a removal efficiency of over 88% under specific laboratory conditions. nih.govnih.govresearchgate.net Other materials tested include smectite clays, humic substances, and yeast cell-wall products, though their ability to bind DON has been found to be negligible in some studies. uu.nl

| Adsorbent Material | Target Mycotoxin | Adsorption Efficacy/Removal Rate | Reference |

|---|---|---|---|

| Porous Carbon (from soybean dreg) | Deoxynivalenol (DON) | 88.31% removal efficiency at 318 K | nih.govnih.gov |

| Smectite Clays | Deoxynivalenol (DON) | Negligible | uu.nl |

| Humic Substances | Deoxynivalenol (DON) | Negligible | uu.nl |

| Yeast Cell-Wall Products | Deoxynivalenol (DON) | Negligible | uu.nl |

Chemical degradation methods aim to alter the molecular structure of mycotoxins to render them less toxic. Various chemical agents and treatments have been explored for the detoxification of DON and its acetylated forms.

One emerging technology is the use of low-temperature plasma. This method generates reactive chemical species, such as ozone and various radicals, that can effectively degrade mycotoxins. researchgate.net Research has shown that this treatment can lead to significant degradation of DON, 3-ADON, and 15-ADON. researchgate.net

Other chemical approaches include:

Oxidation: Oxidizing agents like ozone and hydrogen peroxide can be used to break down the trichothecene (B1219388) structure.

Ammoniation: Treatment with ammonia (B1221849) has been used for the detoxification of aflatoxins, but its application for trichothecenes is less established.

Sodium Bisulfite: The use of sodium bisulfite has been shown to react with DON, forming less toxic sulfonates.

These chemical treatments must be carefully controlled to ensure the safety and nutritional quality of the treated grain and to avoid the formation of other toxic residues. fermentek.com

Biological Detoxification and Bioremediation

Biological detoxification methods present a promising strategy for managing 3,15-Diacetyldeoxynivalenol (3,15-diADON) contamination in food and feed. These approaches are considered to have high specificity and efficiency, without the risk of secondary pollution that can be associated with physical and chemical treatments nih.gov. Strategies revolve around the use of microorganisms and enzymes capable of transforming the toxin into less harmful compounds.

Application of Mycotoxin-Degrading Microorganisms in Food and Feed

A wide array of microorganisms, including bacteria, fungi, and yeasts, have demonstrated the ability to degrade mycotoxins like deoxynivalenol (DON) and its acetylated derivatives nih.govnih.gov. While complete mineralization of these toxins is rare, many microbes can biotransform them into compounds with reduced toxicity nih.govnih.gov. The application of such microorganisms as feed additives is a key industrial strategy for mitigating mycotoxin contamination nih.gov.

Research has shown that certain yeasts can convert DON into its acetylated forms, 3-Acetyldeoxynivalenol (B190510) (3-ADON) and 15-Acetyldeoxynivalenol (B30657) (15-ADON), which are the immediate precursors to 3,15-diADON nih.gov. Similarly, various bacterial species have been identified that effectively degrade DON. For example, strains of Bacillus subtilis and Bacillus licheniformis have shown high efficacy in breaking down the parent compound, DON nih.gov. The detoxification mechanisms often involve modifications at the hydroxyl groups or the epoxide ring, which are crucial for the molecule's toxicity nih.govnih.gov.

The table below summarizes the capabilities of different microorganisms in degrading DON and its derivatives.

| Microorganism Type | Species Example | Transformation Product(s) | Reference |

| Bacteria | Bacillus subtilis ZZ | Degrades DON (>98% efficiency) | nih.gov |

| Bacteria | Bacillus licheniformis | Degrades DON (72.2% efficiency) | nih.gov |

| Yeast | Saccharomyces cerevisiae | D3G, 15-A-DON, 3-ADON | nih.gov |

Enzymatic Biotransformation for Inactivation of this compound

Enzymatic biotransformation is a highly specific method for inactivating mycotoxins. For 3,15-diADON, a key transformation pathway is deacetylation, the removal of its acetyl groups. Studies using wheat suspension cultures have shown that 3,15-diADON is rapidly and almost completely deacetylated over a period of 96 hours nih.gov. This process is catalyzed by esterase enzymes.

The deacetylation of 3,15-diADON can yield either 3-ADON or 15-ADON, depending on the specific enzyme and its origin nih.gov. For instance, the Tri8 esterase from Fusarium graminearum is known to deacetylate 3,15-diADON nih.gov. Following deacetylation, these intermediates can be further metabolized. In wheat cells, the resulting DON and 15-ADON are primarily converted into deoxynivalenol-3-O-glucoside (D3G) and 15-acetyl-DON-3-O-glucoside (15-ADON3G) nih.gov. This glycosylation step is a major detoxification pathway in plants, as it conjugates the toxin with glucose, reducing its toxicity mdpi.com.

A study on the metabolization of 3,15-diADON in a wheat suspension culture revealed the following key findings:

Rapid Deacetylation: 3,15-diADON was almost completely deacetylated within 96 hours.

Intermediate Products: Small amounts of 3-ADON and 15-ADON were temporarily detected in the supernatant, peaking after 24 hours nih.gov.

Intracellular Metabolites: Inside the plant cells, high amounts of D3G and 15-ADON3G were formed. DON, 3-ADON, and 15-ADON were also detected intracellularly, with concentrations peaking after six hours nih.gov.

The table below details the peak concentrations of metabolites found within wheat cells after treatment with 3,15-diADON.

| Intracellular Metabolite | Peak Concentration (µmol per kg wet weight) | Time to Peak |

| 3,15-diADON | ~18 | 0 hours |

| Deoxynivalenol (DON) | 8.6 | 6 hours |

| 3-Acetyldeoxynivalenol (3-ADON) | 1.7 | 6 hours |

| 15-Acetyldeoxynivalenol (15-ADON) | 2.2 | 6 hours |

| Deoxynivalenol-3-O-glucoside (D3G) | ~112 | 96 hours |

| 15-acetyl-DON-3-O-glucoside (15-ADON3G) | ~87 | 96 hours |

Data adapted from a study on wheat suspension cultures. nih.gov

Genetically Engineered Microorganisms and Plants for Enhanced Detoxification

Genetic engineering offers a powerful tool for enhancing the detoxification capabilities of microorganisms and plants nih.govnih.gov. This approach involves introducing genes that encode mycotoxin-detoxifying enzymes. A significant focus has been on genes that acetylate DON, as this can be a detoxification step.

The FgTri101 gene from Fusarium graminearum, which encodes a trichothecene 3-O-acetyltransferase, is a prime example. When this gene was cloned and expressed in Arabidopsis plants, the transgenic plants gained the ability to acetylate DON to 3-ADON. Notably, these engineered plants could also convert 15-ADON into 3,15-diADON, demonstrating the enzyme's capacity to add an acetyl group at the C3 position of an already acetylated trichothecene nih.gov.

Engineering crops like wheat, barley, and rice to express such acetyltransferase genes is a strategy being pursued to increase their resistance to Fusarium head blight nih.govnih.gov. While expressing a similar gene (Tri101 from Fusarium sporotrichioides) in wheat resulted in only a moderate increase in resistance, it confirmed the viability of the approach nih.govnih.gov. Fungal acetyltransferases and plant glucosyltransferases that target the C3 position of trichothecenes are considered promising candidates for future engineering efforts to combat mycotoxin contamination nih.govnih.gov.

Future Research Directions and Emerging Challenges in 3,15 Diacetyldeoxynivalenol Studies

Deeper Elucidation of Biosynthetic and Metabolic Pathways

The biosynthesis of trichothecenes, including 3,15-diacetyldeoxynivalenol (3,15-di-ADON), is a complex enzymatic process governed by a cluster of genes known as TRI genes in Fusarium species. researchgate.net While the core pathway is understood, with 3,15-di-ADON identified as a key intermediate, significant questions remain about its regulation. scabusa.org For instance, the compound is a precursor to both 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON), and the differentiation is controlled by the Tri8 enzyme, which selectively removes an acetyl group from either the C-15 or C-3 position. scabusa.orgmdpi.com Future research must delve deeper into the genetic and environmental factors that dictate the expression and activity of enzymes like Tri3 (a C-15 acetyltransferase) and Tri8, leading to the production of specific chemotypes. researchgate.netscabusa.orgmdpi.com Understanding these regulatory networks is crucial for predicting and potentially controlling the production of specific toxins in agricultural settings.

The metabolic fate of 3,15-di-ADON in plants and animals presents another critical research frontier. Plants are known to metabolize mycotoxins as a detoxification mechanism, often converting them into conjugated forms known as "masked" mycotoxins. nih.gov Studies using wheat suspension cultures have shown that 3,15-di-ADON is rapidly deacetylated. nih.gov However, the full spectrum of metabolites produced in different crop species and the specific enzymes involved require further investigation. These plant metabolites are a significant concern because they can be hydrolyzed back to their toxic parent forms during mammalian digestion, thereby contributing to the total toxic load. nih.govmdpi.com Elucidating these metabolic pathways in both plants and animals is essential for understanding the complete exposure risk associated with 3,15-di-ADON contamination.

Development of High-Throughput and On-Site Detection Methods

Effective monitoring and management of 3,15-di-ADON contamination rely on the availability of robust analytical methods. Traditional laboratory-based techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and accuracy for quantifying 3,15-di-ADON and its related compounds. mdpi.comresearchgate.net However, these methods are generally expensive, time-consuming, and require highly trained personnel and sophisticated instrumentation, making them unsuitable for rapid screening or on-site use. mdpi.comnih.gov

Consequently, a major research focus is the development of high-throughput and portable detection methods. There is a critical need for technologies that allow for rapid, simple, and cost-effective screening of mycotoxins across the food supply chain. Emerging technologies such as biosensors and lateral flow immunochromatography strips show significant promise for on-site applications. mdpi.comnih.gov For example, evanescent wave optofluidic immunosensors have been developed for the sensitive and rapid detection of deoxynivalenol (B1670258) (DON), demonstrating the potential for creating similar platforms for its acetylated derivatives. nih.gov Future efforts should aim to improve the multiplexing capabilities of these assays to simultaneously detect 3,15-di-ADON along with other co-occurring mycotoxins, providing a more comprehensive picture of contamination for accurate risk assessment.

| Detection Method | Principle | Advantages | Challenges |

|---|---|---|---|

| HPLC-UV/MS | Chromatographic separation followed by UV or mass spectrometry detection. | High sensitivity, accuracy, and reproducibility; considered a confirmatory method. mdpi.com | Expensive equipment, requires skilled operators, complex sample preparation, not portable. mdpi.comnih.gov |

| ELISA (Enzyme-Linked Immunosorbent Assay) | Antibody-based detection where an enzyme-linked antigen competes with the sample toxin for antibody binding sites. mdpi.com | High throughput, relatively low cost, good for screening large numbers of samples. | Potential for cross-reactivity with structurally similar mycotoxins, matrix interference can affect accuracy. r-biopharm.com |

| Lateral Flow Devices (LFDs) | Immunochromatographic strips that provide a visual or reader-based result based on antigen-antibody binding. mdpi.com | Rapid, user-friendly, portable for on-site use, cost-effective. mdpi.com | Often semi-quantitative, lower sensitivity than lab methods, matrix effects can be significant. romerlabs.com |

| Biosensors | Utilize a biological recognition element (e.g., antibody, aptamer) coupled to a transducer to generate a measurable signal. nih.gov | High sensitivity and specificity, potential for real-time and on-site detection, reusability. nih.gov | Stability of biological components, complex matrix interference, potential for variability and reproducibility issues. nih.gov |

Understanding Complex Mycotoxin Interactions and Co-Contamination Dynamics Involving this compound

Mycotoxins rarely occur in isolation; agricultural commodities are frequently contaminated with multiple toxins simultaneously. r-biopharm.com This co-contamination is a significant challenge, as the combined toxic effects of mycotoxins can differ from their individual effects. ew-nutrition.com The interactions between mycotoxins can be additive (the combined effect equals the sum of individual effects), synergistic (the combined effect is greater than the sum), or antagonistic (the combined effect is less than the sum). ew-nutrition.com

Research indicates that interactions between Fusarium-derived mycotoxins, such as DON, its derivatives, and zearalenone (B1683625), often range from additive to synergistic. bionte.com Studies on cell lines have explored the combined effects of DON, 3-ADON, and 15-ADON, revealing complex interactions that influence oxidative stress parameters. nih.gov Given that 3,15-di-ADON is a direct precursor to these compounds, understanding its role in these toxicological interactions is paramount. Future research must move beyond single-toxin studies to investigate the effects of realistic mycotoxin mixtures found in nature. This requires sophisticated toxicological models and advanced analytical methods that can accurately quantify the full profile of co-contaminating toxins to better inform risk assessments. researchgate.net

Novel Bioremediation and Mitigation Technologies for Agricultural Applications

Preventing mycotoxin contamination in the first place is the primary goal for ensuring food and feed safety. nih.gov This involves a combination of pre-harvest and post-harvest strategies. Pre-harvest approaches include the development of fungus-resistant crop varieties through breeding and the application of good agricultural practices to minimize fungal infection and growth. mdpi.comscu.edu.aunih.gov The use of biological control agents (BCAs), such as bacteria and yeasts that can inhibit the growth of mycotoxigenic fungi, represents a promising and environmentally friendly strategy. nih.govmdpi.com

For unavoidable contamination, post-harvest mitigation and bioremediation technologies are essential. nih.gov Bioremediation utilizes microorganisms or their enzymes to degrade or detoxify mycotoxins, converting them into less harmful compounds. nih.gov Research is ongoing to identify and characterize novel microbes and enzymes capable of breaking down trichothecenes like 3,15-di-ADON. This includes exploring technologies like bioaugmentation (adding specialized microbes) and biostimulation to enhance the degradation process. nih.gov The development of enzymatic detoxification methods, where specific enzymes are used as feed additives or in food processing, is another innovative approach to neutralize mycotoxins in contaminated commodities. nih.gov

Integrated Risk Assessment Frameworks Incorporating this compound and Its Derivatives

Future risk assessment frameworks must adopt an integrated and cumulative approach. This involves considering the combined exposure to the parent mycotoxin (e.g., DON), its acetylated derivatives (3-ADON, 15-ADON, and their precursor 3,15-di-ADON), and its masked or conjugated forms. mdpi.comnih.gov Such frameworks should also incorporate data on synergistic interactions between co-occurring mycotoxins to avoid underestimating health risks. ew-nutrition.combionte.com The development of reliable biomarkers of exposure, which can be measured in biological fluids like urine, is another crucial component for accurately assessing an individual's total mycotoxin exposure and refining these integrated risk models. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the key enzymes and biosynthetic pathways involved in 3,15-diADON production in Fusarium species?